Cas no 96405-62-8 (Goniotriol)

Goniotriol structure
Goniotriol structure
Product Name:Goniotriol
CAS No:96405-62-8
MF:C13H14O5
MW:250.247264385223
CID:807237
PubChem ID:125950
Update Time:2024-12-09

Goniotriol Chemical and Physical Properties

Names and Identifiers

    • D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • Goniotriol
    • (+)-Goniotriol
    • (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
    • [ "" ]
    • (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
    • FS-9403
    • CS-0024536
    • 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
    • HY-N3969
    • 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
    • CHEMBL482598
    • DTXSID501317251
    • 96405-62-8
    • AKOS040762825
    • D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
    • (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
    • DA-53675
    • Inchi: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
    • InChI Key: AWCDBKHWVKLXEE-WKSBVSIWSA-N
    • SMILES: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 250.08412354g/mol
  • Monoisotopic Mass: 250.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87Ų
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 554.8±50.0 °C at 760 mmHg
  • Flash Point: 218.0±23.6 °C
  • Refractive Index: 1.63
  • PSA: 86.99000
  • LogP: -0.07660
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Goniotriol Security Information

Goniotriol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
G766773-1mg
Goniotriol
96405-62-8
1mg
$442.00 2023-05-18
TRC
G766773-5mg
Goniotriol
96405-62-8
5mg
$1866.00 2023-05-18
TRC
G766773-10mg
Goniotriol
96405-62-8
10mg
$3106.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G93260-5mg
Goniotriol
96405-62-8 ,HPLC≥98%
5mg
¥4640.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5657-5 mg
Goniotriol
96405-62-8
5mg
¥4465.00 2022-02-28
TargetMol Chemicals
TN5657-5 mg
Goniotriol
96405-62-8 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5657-1 mL * 10 mM (in DMSO)
Goniotriol
96405-62-8 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
A2B Chem LLC
AI65279-5mg
Goniotriol
96405-62-8 98.0%
5mg
$577.00 2024-07-18
TargetMol Chemicals
TN5657-5mg
Goniotriol
96405-62-8
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5657-1 ml * 10 mm
Goniotriol
96405-62-8
1 ml * 10 mm
¥ 3330 2024-07-20

Goniotriol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water
Reference
Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol
Shing, Tony K. M.; Tsui, Hon-Chung; Zhou, Zhao-Hui, Journal of Organic Chemistry, 1995, 60(10), 3121-30

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ;  2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach
Favre, Annaick; Carreaux, Francois; Deligny, Michael; Carboni, Bertrand, European Journal of Organic Chemistry, 2008, (29), 4900-4907

Production Method 3

Reaction Conditions
Reference
Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones
Chen, Wei-Ping; Roberts, Stanley M., Journal of the Chemical Society, 1999, (2), 103-105

Production Method 4

Reaction Conditions
Reference
Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone
Tsubuki, Masayoshi; Kanai, Kazuo; Honda, Toshio, Synlett, 1993, (9), 653-5

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ,  Water
Reference
Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone
Yang, Zhi-cai; Zhou, Wei-shan, Tetrahedron, 1995, 51(5), 1429-36

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners
Tsubuki, Masayoshi; Kanai, Kazuo; Nagase, Hiromasa; Honda, Toshio, Tetrahedron, 1999, 55(9), 2493-2514

Production Method 7

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin
Prasad, Kavirayani R.; Gholap, Shivajirao L., Journal of Organic Chemistry, 2008, 73(1), 2-11

Production Method 8

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation
Miyazawa, Yuki; Sugimoto, Makoto; Tanaka-Oda, Ayumi; Makabe, Hidefumi, Tetrahedron Letters, 2019, 60(36),

Production Method 9

Reaction Conditions
Reference
Total synthesis of antitumor Goniothalamus styryllactones
Surivet, Jean-Philippe; Vatele, Jean-Michel, Tetrahedron, 1999, 55(45), 13011-13028

Production Method 10

Reaction Conditions
Reference
Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone
Mukai, Chisato; Hirai, Syuichi; Hanaoka, Miyoji, Journal of Organic Chemistry, 1997, 62(19), 6619-6626

Production Method 11

Reaction Conditions
Reference
Total synthesis of (-)-goniopypyrone
Zhou, Zhaohui; Shing, Tony K.M., Chinese Journal of Chemistry, 1993, 11(5), 479-80

Goniotriol Raw materials

Goniotriol Preparation Products

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.